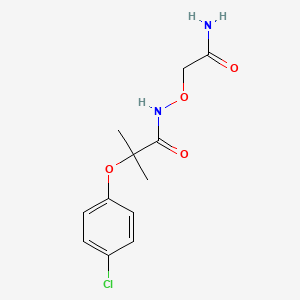![molecular formula C12H21NO4 B6642099 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is a derivative of pyrovalerone, a drug that was initially developed as a stimulant in the 1960s. MPHP has been found to have similar effects to other cathinones, such as euphoria, increased energy, and heightened alertness.
作用機序
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, energy, and motivation. 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid binds to transporters in the brain that are responsible for reuptake of these neurotransmitters, causing them to remain in the synapse for a longer period of time. This results in increased levels of these neurotransmitters, leading to the stimulant effects of 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid.
Biochemical and Physiological Effects:
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been found to have various biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to feelings of anxiety and paranoia. Long-term use of 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been associated with various health problems, such as cardiovascular disease and neurological damage.
実験室実験の利点と制限
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been used in laboratory experiments to study the effects of cathinones on the brain and behavior. Its advantages include its ability to produce similar effects to other cathinones, making it a useful tool for researchers. However, its limitations include its potential for abuse and the difficulty in obtaining pure samples of the compound.
将来の方向性
There are several future directions for research on 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid. One area of interest is the development of new drugs that target the same neurotransmitter systems as 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid, but with fewer side effects. Another area of research is the investigation of the long-term effects of 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid on the brain and behavior. Additionally, researchers are interested in studying the potential therapeutic uses of 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid in the treatment of various psychiatric disorders.
合成法
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid can be synthesized through a multi-step process that involves the reaction of piperidine with 2-methoxypropanoyl chloride, followed by the addition of propanoic acid. The resulting compound is then purified through various methods, such as recrystallization or chromatography.
科学的研究の応用
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been the subject of various scientific studies, particularly in the field of pharmacology. Researchers have investigated the compound's mechanism of action, as well as its biochemical and physiological effects. 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid has also been used in laboratory experiments to study the effects of cathinones on the brain and behavior.
特性
IUPAC Name |
3-[1-(2-methoxypropanoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(17-2)12(16)13-7-5-10(6-8-13)3-4-11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGRRLQZCCTSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)



![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)



![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)


![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)